Imrecoxib
Overview
Description
Imrecoxib is a novel and moderately selective cyclooxygenase-2 (COX-2) inhibitor . It has been used in trials studying the treatment of Knee Osteoarthritis . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .
Molecular Structure Analysis
Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 .Chemical Reactions Analysis
Imrecoxib is absorbed into plasma with a median time to reach peak concentration (Tmax) around 2 hours . The concentration–time curves of imrecoxib showed higher interindividual variability in elderly subjects compared with non-elderly subjects .Physical And Chemical Properties Analysis
Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Selective COX-2 Inhibition and Anti-inflammatory Effects
Imrecoxib is a novel cyclooxygenase-2 (COX-2) inhibitor that exhibits significant anti-inflammatory effects. Research demonstrates its capability to selectively inhibit COX-2 over COX-1, making it a potent anti-inflammatory agent. It effectively reduces acute inflammation in rat models, as evidenced by its ability to mitigate carrageenan-induced edema and adjuvant-induced chronic inflammation at various dosages. This selective inhibition of COX-2 is pivotal in its anti-inflammatory mechanism, showcasing its potential in treating conditions that benefit from COX-2 inhibition while minimizing COX-1-related gastrointestinal side effects (Chen et al., 2004).
Pharmacokinetics and Safety Profile
The pharmacokinetics and safety of Imrecoxib have been extensively studied, including its effects in elderly populations. It is absorbed into plasma with a median time to peak concentration of approximately 2 hours. The drug and its metabolites exhibit higher plasma concentrations in elderly subjects compared to non-elderly, suggesting a need for careful dosage considerations in the elderly. However, Imrecoxib is well-tolerated in both elderly and non-elderly populations, with favorable gastrointestinal and cardiovascular safety profiles, indicating its suitability for a broader patient demographic without the need for dosage adjustment in the elderly (Yang et al., 2022).
Interactions with Other Medications
Studies also focus on Imrecoxib's interaction with other drugs, such as its co-administration with fluconazole, a known CYP2C9 inhibitor. This interaction significantly affects Imrecoxib's pharmacokinetic parameters, notably increasing plasma concentrations, which highlights the importance of dose adjustments when used concurrently with CYP2C9 inhibitors. These findings are crucial for clinical practice, emphasizing the need for careful management of Imrecoxib dosing when combined with other medications that affect its metabolism (Zuo et al., 2018).
Efficacy in Osteoarthritis
Imrecoxib's efficacy extends to the treatment of knee osteoarthritis, with studies showing significant improvements in patient outcomes. A multicenter open-labeled trial demonstrated that Imrecoxib tablets, administered twice a day for 8 weeks, significantly reduced Western Ontario and McMaster Universities Arthritis Index scores, underscoring its potential as an effective treatment option for osteoarthritis with a low adverse effect profile (Zheng Xixi et al., 2016).
Analgesic Efficacy in Postoperative Pain
Another application of Imrecoxib is its analgesic efficacy in managing postoperative pain following oral surgery. A prospective randomized trial comparing Imrecoxib with celecoxib found that Imrecoxib significantly relieved pain with non-inferior analgesic efficacy and good tolerance following oral surgery. This suggests Imrecoxib as a viable alternative for pain management in postoperative settings (Jiang et al., 2021).
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imrecoxib | |
CAS RN |
395683-14-4 | |
Record name | Imrecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imrecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IMRECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.